![molecular formula C15H14F3NO3S B5786339 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TMS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as carbonic anhydrases and matrix metalloproteinases. These enzymes play a role in cancer growth and inflammation, and the inhibition of these enzymes by 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which play a role in cancer growth and metastasis. 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in inflammation and tissue remodeling. Additionally, 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide. One possible direction is to further investigate its mechanism of action and its effects on different types of cancer and inflammatory diseases. Another direction is to develop more efficient methods for synthesizing 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide and to improve its solubility in water. Additionally, the development of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide derivatives may lead to compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been achieved using various methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base, such as triethylamine. Another method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a palladium catalyst and a base, such as triethylamine. These methods have been optimized to produce high yields of 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. It has been shown to reduce inflammation in animal models of rheumatoid arthritis.
Propiedades
IUPAC Name |
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-7-8-13(22-2)14(9-10)23(20,21)19-12-6-4-3-5-11(12)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVFCMBRTOJFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

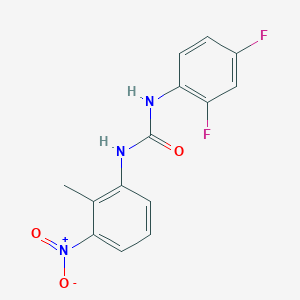
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
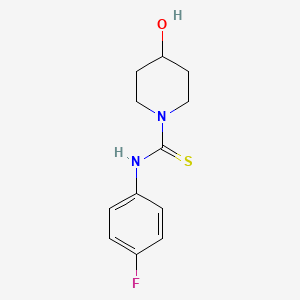
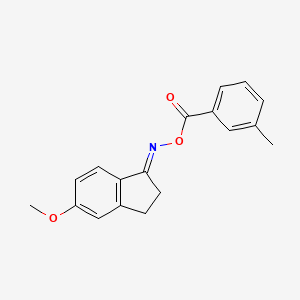
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
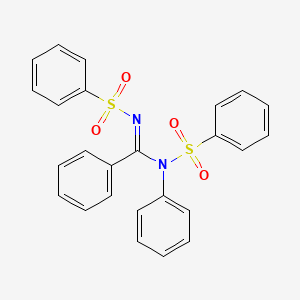
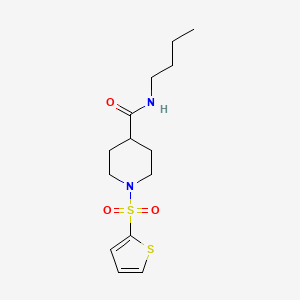



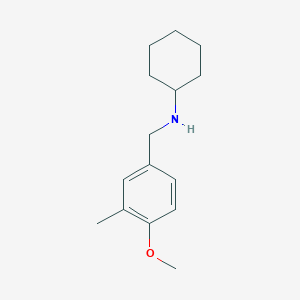
![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)